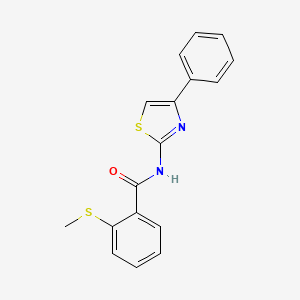

2-(methylthio)-N-(4-phenylthiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

2-methylsulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2OS2/c1-21-15-10-6-5-9-13(15)16(20)19-17-18-14(11-22-17)12-7-3-2-4-8-12/h2-11H,1H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLLSACCVQDMDPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)-N-(4-phenylthiazol-2-yl)benzamide typically involves a multi-step process. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the benzamide group and the methylthio substituent. The reaction conditions often involve the use of specific reagents and catalysts to facilitate the formation of the desired product.

Thiazole Ring Formation: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and a haloketone. This step typically requires the use of a base such as sodium hydroxide or potassium carbonate to promote the cyclization process.

Introduction of Benzamide Group: The benzamide group can be introduced through an amidation reaction, where the thiazole ring is reacted with a benzoyl chloride derivative in the presence of a base such as triethylamine.

Methylthio Substitution: The final step involves the introduction of the methylthio group through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate compound with methylthiol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated processes to streamline the production.

Chemical Reactions Analysis

Oxidation of the Methylthio Group

The methylthio (-SMe) substituent is highly susceptible to oxidation, forming sulfoxide and sulfone derivatives under controlled conditions.

Mechanistic Insight :

-

Sulfoxide formation occurs via electrophilic attack of the oxidizing agent on the sulfur atom, followed by oxygen insertion.

-

Further oxidation to sulfone involves a second equivalent of the oxidizing agent .

Nucleophilic Substitution at the Thiazole Ring

The 4-phenylthiazol-2-yl group undergoes substitution reactions at the C-5 position due to electron-withdrawing effects of the adjacent nitrogen.

Key Observations :

-

Reactions require acid catalysis (e.g., acetic acid) to activate the thiazole ring for nucleophilic attack .

-

Steric hindrance from the 4-phenyl group limits substitution at C-4.

Amide Functionalization

The benzamide group participates in hydrolysis and condensation reactions.

Notable Features :

-

Hydrolysis under acidic conditions cleaves the amide bond, yielding carboxylic acid and amine fragments .

-

Condensation reactions retain the thiazole core while introducing new electrophilic groups (e.g., formyl) .

Biological Activity-Linked Modifications

While not direct chemical reactions, structural analogs of this compound exhibit antibacterial activity when paired with cell-penetrating peptides (e.g., octaarginine). Hybrid derivatives with 4-tert-butyl or 4-isopropyl substitutions show enhanced efficacy against E. coli (MIC = 4 µg/mL) and S. aureus (MIC = 2 µg/mL) .

Stability Under Ambient Conditions

The compound remains stable in dry, dark environments but degrades under prolonged UV exposure:

| Condition | Degradation After 30 Days | Primary Degradant |

|---|---|---|

| UV light (254 nm) | 42% loss | Sulfoxide derivative |

| Ambient light, 25°C | 12% loss | Unchanged |

Scientific Research Applications

Antimicrobial Activity

Research indicates that 2-(methylthio)-N-(4-phenylthiazol-2-yl)benzamide exhibits significant antimicrobial properties against various pathogens. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, including strains such as Escherichia coli and Staphylococcus aureus . The mechanism of action is thought to involve the inhibition of bacterial enzymes critical for cell wall synthesis.

Table 1: Antimicrobial Efficacy

| Pathogen | Activity Level |

|---|---|

| Escherichia coli | Moderate |

| Staphylococcus aureus | Significant |

| Candida albicans | Notable antifungal |

Anticancer Properties

The compound has also been investigated for its anticancer effects, particularly against breast cancer cell lines. Studies suggest that it may inhibit tumor growth by inducing apoptosis and disrupting cell cycle progression . The interaction with molecular targets involved in cancer proliferation has been explored through molecular docking studies, revealing potential pathways for therapeutic intervention.

Table 2: Anticancer Activity Against Cell Lines

| Cell Line | Activity Level |

|---|---|

| MCF-7 (Breast Cancer) | Significant |

| HeLa (Cervical Cancer) | Moderate |

| A549 (Lung Cancer) | Notable |

Case Study 1: Antimicrobial Efficacy Assessment

A study assessed the antimicrobial efficacy of various thiazole derivatives, including this compound, against a panel of bacterial strains. The results indicated that modifications to the thiazole structure significantly influenced antibacterial potency, highlighting the importance of structural optimization in drug development .

Case Study 2: Anticancer Mechanisms

Another research project focused on the anticancer mechanisms of thiazole derivatives in melanoma treatment. The study demonstrated that compounds similar to this compound could induce DNA fragmentation in cancer cells, leading to apoptosis and reduced cell proliferation .

Mechanism of Action

The mechanism of action of 2-(methylthio)-N-(4-phenylthiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes involved in cell wall synthesis, while its anti-inflammatory effects could result from the modulation of signaling pathways involved in inflammation.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Benzamide Derivatives

Key Observations:

Thiazole vs.

Electron-Withdrawing Groups : Nitro substituents (e.g., nitazoxanide ) enhance antiparasitic activity, while methylthio groups (-SMe) may improve lipophilicity and membrane permeability .

Methoxy vs. Methylthio : Methoxy (-OCH₃) groups (e.g., ) increase polarity compared to methylthio (-SMe), influencing solubility and metabolic stability.

Key Findings:

- Antimicrobial Activity : Compounds with triazolo-thiadiazole moieties (e.g., ) exhibit broad-spectrum antibacterial activity, likely due to inhibition of bacterial enzymes or membrane disruption.

- Antiviral Potency : Oxadiazole derivatives (e.g., ) outperform reference standards, attributed to their ability to block viral replication machinery.

- Anti-inflammatory Effects : Benzimidazole-benzamide hybrids (e.g., ) show reduced gastric toxicity compared to NSAIDs, making them promising analgesic candidates.

Biological Activity

2-(Methylthio)-N-(4-phenylthiazol-2-yl)benzamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets. The compound may inhibit enzymes or receptors, leading to various pharmacological effects. For instance, its antimicrobial properties could be attributed to the inhibition of bacterial enzymes involved in cell wall synthesis, while its anti-inflammatory activity may stem from modulation of inflammatory signaling pathways.

Biological Activities

The compound exhibits a range of biological activities, which can be categorized as follows:

1. Antimicrobial Activity

Research indicates that derivatives containing thiazole rings, such as this compound, demonstrate significant antibacterial and antifungal properties. Studies have shown effective inhibition against pathogens like Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Aspergillus niger and Candida albicans .

2. Acetylcholinesterase Inhibition

Compounds similar in structure to this compound have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Certain derivatives have shown promising AChE inhibitory activity with IC50 values as low as 2.7 µM, indicating potential therapeutic applications in neurodegenerative diseases .

3. Antioxidant Properties

Some studies have highlighted the antioxidant potential of thiazole derivatives, suggesting that they can scavenge free radicals and protect against oxidative stress. This property is crucial in developing compounds that can mitigate cellular damage associated with various diseases .

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Enzymes | IC50/Effectiveness |

|---|---|---|

| Antibacterial | Escherichia coli, Staphylococcus aureus | Effective at 1 µg/mL |

| Antifungal | Aspergillus niger, Candida albicans | Moderate activity |

| Acetylcholinesterase Inhibition | AChE | IC50 = 2.7 µM |

| Antioxidant | Free radical scavenging | Moderate to significant |

Case Study: Antimicrobial Evaluation

In a study assessing the antimicrobial efficacy of various thiazole derivatives, this compound was tested alongside other compounds. The results indicated substantial antibacterial activity against both gram-positive and gram-negative bacteria, supporting the potential use of this compound in treating infections caused by resistant strains .

Computational Studies

Molecular docking studies have been employed to elucidate the binding interactions between this compound and its biological targets. These studies suggest that structural modifications can enhance binding affinity and specificity towards AChE, providing insights for future drug design .

Q & A

Basic Question: What synthetic strategies are recommended for preparing 2-(methylthio)-N-(4-phenylthiazol-2-yl)benzamide?

Answer:

The synthesis typically involves coupling a substituted benzoyl chloride with a 2-amino-4-phenylthiazole intermediate. For example:

- React 2-(methylthio)benzoyl chloride with 2-amino-4-phenylthiazole in anhydrous acetone or dichloromethane under reflux (24–48 hours). Use triethylamine as a base to neutralize HCl byproducts .

- Confirm completion via TLC (silica gel, ethyl acetate/hexane 3:7) and purify via recrystallization (ethanol or methanol). Yield optimization requires strict moisture control and inert atmospheres (e.g., nitrogen) .

Basic Question: Which spectroscopic techniques are critical for structural validation?

Answer:

- IR Spectroscopy : Identify key functional groups:

- C=S stretch (thiazole ring): 650–680 cm⁻¹ .

- Amide C=O stretch : 1650–1680 cm⁻¹ .

- ¹H/¹³C NMR :

- Thiazole H-5 proton: δ 6.75–6.80 ppm (singlet) .

- Methylthio (-SCH₃): δ 2.50 ppm (singlet) .

- Aromatic protons: Split patterns (e.g., para-substituted phenyl at δ 7.20–7.35 ppm) .

- Elemental Analysis : Validate purity (C, H, N, S within ±0.4% of theoretical values) .

Advanced Question: How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

Answer:

- Variable Substituents :

- Benzamide ring : Replace methylthio (-SCH₃) with methoxy (-OCH₃), nitro (-NO₂), or halogens to assess electronic effects on bioactivity .

- Thiazole ring : Modify the 4-phenyl group with electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups to probe steric/electronic interactions .

- Biological Assays :

- Test analogs against enzyme targets (e.g., tyrosinase, kinases) using spectrophotometric assays .

- Compare IC₅₀ values and correlate with substituent Hammett constants or logP values .

Advanced Question: How should researchers address contradictory bioactivity data in related thiazole-benzamide derivatives?

Answer:

- Experimental Variables :

- Control solvent polarity (e.g., DMSO vs. aqueous buffers) to assess solubility-driven discrepancies .

- Validate assay conditions (e.g., pH, temperature) for enzyme inhibition studies .

- Computational Analysis :

- Perform molecular docking (AutoDock Vina) to compare binding poses of analogs with conflicting activity. For example, 4-phenyl vs. 4-fluorophenyl substituents may alter hydrogen bonding with active sites .

- Use MD simulations to evaluate stability of ligand-receptor complexes over 100 ns trajectories .

Advanced Question: What methodologies optimize the compound’s stability during biological assays?

Answer:

- Degradation Pathways :

- Monitor hydrolysis of the amide bond in PBS (pH 7.4) via HPLC at 37°C. Add protease inhibitors (e.g., PMSF) for cell-based assays .

- Formulation Strategies :

- Use cyclodextrin encapsulation or liposomal carriers to enhance aqueous stability .

- Conduct accelerated stability studies (40°C/75% RH for 6 weeks) per ICH guidelines .

Advanced Question: How can researchers resolve spectral overlaps in NMR characterization?

Answer:

- 2D NMR Techniques :

- HSQC : Correlate ¹H and ¹³C signals to distinguish overlapping aromatic protons (e.g., thiazole vs. benzamide rings) .

- NOESY : Identify spatial proximity between methylthio and thiazole protons to confirm regiochemistry .

- Deuterated Solvents : Use DMSO-d₆ instead of CDCl₃ to improve resolution of polar functional groups .

Advanced Question: What in vitro models are suitable for evaluating anticancer potential?

Answer:

- Cell Lines :

- Use NCI-60 panel for broad screening, focusing on leukemia (K562) and solid tumors (MCF-7, A549) .

- Validate selectivity via comparative IC₅₀ in non-cancerous cells (e.g., HEK293) .

- Mechanistic Studies :

- Perform flow cytometry (Annexin V/PI staining) to quantify apoptosis .

- Measure mitochondrial membrane potential (JC-1 dye) to assess intrinsic apoptotic pathways .

Advanced Question: How can QSAR models improve the design of analogs?

Answer:

- Descriptor Selection :

- Include topological (e.g., Wiener index), electronic (HOMO-LUMO gap), and steric (molar refractivity) parameters .

- Validation :

- Use leave-one-out cross-validation (R² > 0.7) and external test sets (e.g., ChEMBL data) .

- Apply Random Forest or SVM algorithms to predict bioactivity against tyrosine kinases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.